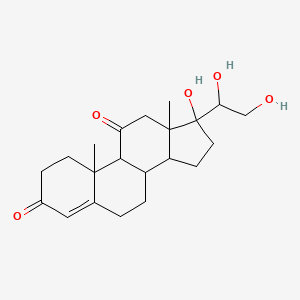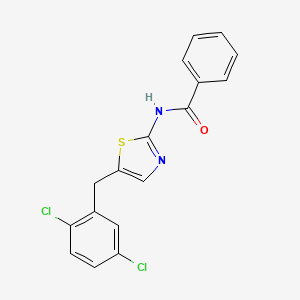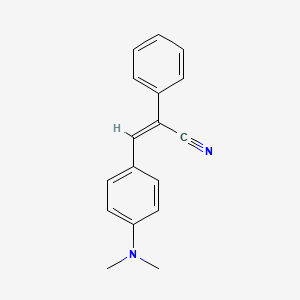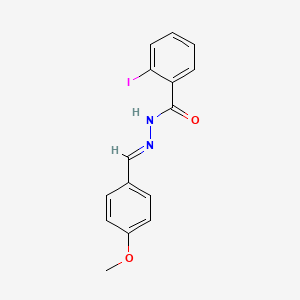
17,20,21-Trihydroxypregn-4-ene-3,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17,20,21-Trihydroxypregn-4-ene-3,11-dione typically involves multiple steps starting from simpler steroid precursors. One common synthetic route includes the oxidation of pregnenolone to form 17-hydroxyprogesterone, followed by further hydroxylation and oxidation steps to introduce the necessary hydroxyl groups at positions 11, 17, 20, and 21 .
Industrial Production Methods
Industrial production of this compound often employs microbial biotransformation processes. Specific strains of fungi or bacteria are used to hydroxylate steroid precursors at precise positions, which is more efficient and environmentally friendly compared to purely chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions
17,20,21-Trihydroxypregn-4-ene-3,11-dione undergoes various chemical reactions, including:
Oxidation: Conversion to cortisone by oxidation of the hydroxyl group at position 11.
Reduction: Reduction of the ketone group at position 3 to form 3-hydroxy derivatives.
Substitution: Halogenation at specific positions to produce derivatives with altered biological activity.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide or potassium permanganate for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Halogenating agents: N-bromosuccinimide or iodine for substitution reactions.
Major Products
Cortisone: Formed by oxidation of the hydroxyl group at position 11.
3-Hydroxy derivatives: Formed by reduction of the ketone group at position 3.
Halogenated derivatives: Formed by substitution reactions at various positions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 17,20,21-Trihydroxypregn-4-ene-3,11-dione is used as a starting material for the synthesis of various steroid derivatives. Its well-defined structure and reactivity make it a valuable compound for studying steroid chemistry .
Biology
Biologically, this compound is essential for studying the mechanisms of glucocorticoid action. It serves as a model compound for understanding hormone-receptor interactions and the regulation of gene expression by glucocorticoids .
Medicine
Medically, this compound is widely used as an anti-inflammatory and immunosuppressive agent. It is employed in the treatment of conditions such as asthma, rheumatoid arthritis, and adrenal insufficiency .
Industry
In the pharmaceutical industry, this compound is used in the formulation of various topical and systemic corticosteroid medications. Its stability and efficacy make it a preferred choice for treating inflammatory and autoimmune conditions .
Mecanismo De Acción
17,20,21-Trihydroxypregn-4-ene-3,11-dione exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding induces a conformational change in the receptor, allowing it to translocate to the nucleus and regulate the transcription of specific genes. The compound modulates the expression of genes involved in inflammation, immune response, and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Cortisone: An oxidized form of 17,20,21-Trihydroxypregn-4-ene-3,11-dione with similar anti-inflammatory properties.
Prednisone: A synthetic glucocorticoid with a similar structure but enhanced potency and longer duration of action.
Dexamethasone: Another synthetic glucocorticoid with a higher anti-inflammatory effect and longer half-life compared to this compound.
Uniqueness
This compound is unique due to its natural occurrence and balanced profile of anti-inflammatory and immunosuppressive effects. Unlike synthetic analogs, it has a shorter half-life, which can be advantageous in certain clinical situations where rapid clearance is desired.
Propiedades
IUPAC Name |
17-(1,2-dihydroxyethyl)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,17-18,22,25-26H,3-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIDABJJGYNJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[(2Z)-3-chloro-2-butenyl]-3-methyl-8-[(3-phenylpropyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11991374.png)
![methyl (2E)-2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991386.png)


![N-[(1Z)-1-(4-methoxyphenyl)-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11991389.png)
![4-(2-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine](/img/structure/B11991398.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11991413.png)

![5-(4-chlorophenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11991421.png)

![N-(4-chloro-3-{[5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]amino}phenyl)-2-(octadecyloxy)benzamide](/img/structure/B11991426.png)

![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11991447.png)
